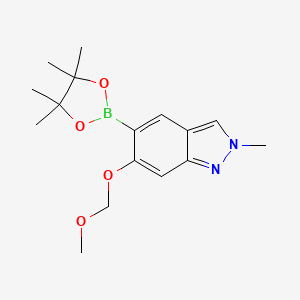
3-(1-Fluorocyclopropyl)isoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Fluorocyclopropyl)-4-Isoxazolecarboxylic acid is a chemical compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. The compound consists of a fluorocyclopropyl group attached to an isoxazole ring, which is further connected to a carboxylic acid group. This combination of functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: This method employs a bench-stable (1-fluorocyclopropyl)tin reagent, which reacts with aryl and alkenyl halides under palladium-catalyzed conditions . The reaction conditions are generally mild, and the process is amenable to a wide range of functional groups.
Industrial Production Methods: While specific industrial production methods for 3-(1-fluorocyclopropyl)-4-Isoxazolecarboxylic acid are not extensively documented, the scalability of the Stille cross-coupling reaction suggests that it could be adapted for large-scale synthesis. The use of stable reagents and mild conditions makes this approach suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Fluorocyclopropyl)-4-Isoxazolecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorocyclopropyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The isoxazole ring can undergo oxidation and reduction under appropriate conditions.
Cross-Coupling Reactions: The compound can be involved in further cross-coupling reactions to introduce additional functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a variety of substituted isoxazole derivatives.
Scientific Research Applications
3-(1-Fluorocyclopropyl)-4-Isoxazolecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(1-fluorocyclopropyl)-4-Isoxazolecarboxylic acid is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorocyclopropyl group can modulate the compound’s binding affinity and selectivity, influencing its biological activity.
Comparison with Similar Compounds
3-(1-Fluorocyclopropyl)benzoic acid: Shares the fluorocyclopropyl group but differs in the aromatic ring structure.
1,2,4-Triazoles: Another class of compounds with significant biological activity, though structurally different.
Uniqueness: 3-(1-Fluorocyclopropyl)-4-Isoxazolecarboxylic acid is unique due to the combination of the fluorocyclopropyl group and the isoxazole ring. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H6FNO3 |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
3-(1-fluorocyclopropyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H6FNO3/c8-7(1-2-7)5-4(6(10)11)3-12-9-5/h3H,1-2H2,(H,10,11) |
InChI Key |
XNFZQSXJLMMWMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NOC=C2C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-bis(azanyl)-3-[(2R,4S,5R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-2-oxidanyl-cyclohexyl]oxy-oxane-3,4,5-triol; sulfuric acid](/img/structure/B13918290.png)
![1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone](/img/structure/B13918295.png)

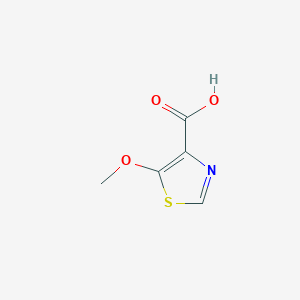

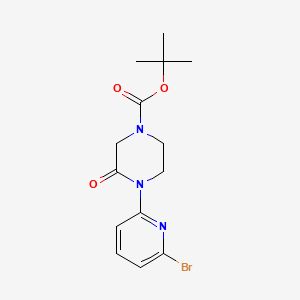
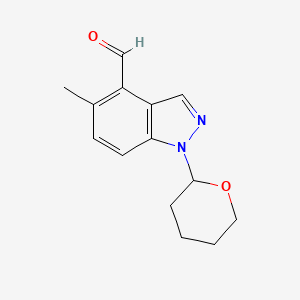
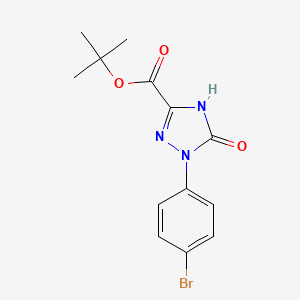
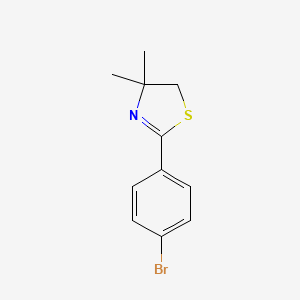
![6-Bromo-3-(fluoromethyl)benzo[d]isoxazole](/img/structure/B13918345.png)
![5-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13918347.png)
